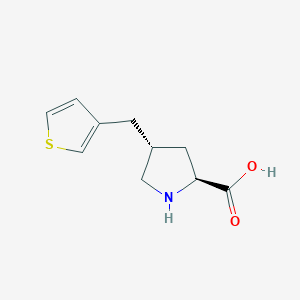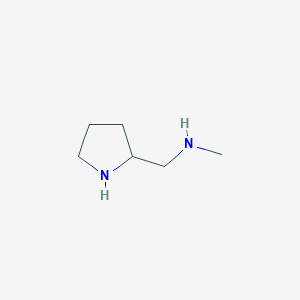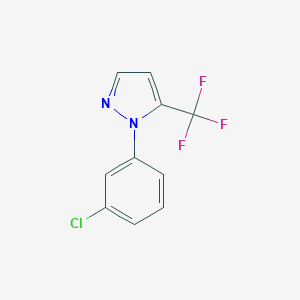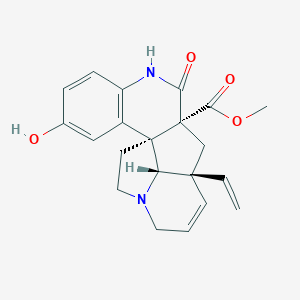
10-Hydroxyscandine
Overview
Description
10-Hydroxyscandine is an alkaloid from Melodinus tenuicaudatus . It can be used for the research of hernia, dyspepsia, abdominal pain, and rheumatic heart .
Molecular Structure Analysis
This compound contains a total of 53 bond(s) including 31 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 1 eight-membered ring(s), 3 nine-membered ring(s), 2 ten-membered ring(s), 1 twelve-membered ring(s), 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H22N2O4 and a molecular weight of 366.41 . The solubility and storage conditions are not explicitly mentioned in the search results.Scientific Research Applications
Chemical Structure and Biological Activity : A study identified two new monoterpenoid indole alkaloids from Melodinus hemsleyanus Diels, including a compound similar to 10-Hydroxyscandine. These compounds were evaluated for their inhibitory effects on PTP1B and Drak2 but were found inactive (Pu-zhao Zhang et al., 2016).
Pharmacological Applications : Research on 10-Hydroxycamptothecin, a compound related to this compound, explored its potential as an anticancer drug. A study detailed the preparation of 10-Hydroxycamptothecin nanocrystals for improved drug delivery, highlighting its enhanced antitumor efficacy in mice (Xiaofeng Yang et al., 2016).
Synthetic Applications in Organic Chemistry : The photocycloaddition of tertiary amines to fullerene (C60) included the use of this compound. This process led to the formation of unique photoadducts, illustrating the compound's utility in synthesizing complex organic structures (郭礼伟 et al., 2000).
Electrochemical Sensing Applications : A study on the use of graphene nanosheets for electrochemical sensing demonstrated their effectiveness in enhancing the detection of 10-Hydroxycamptothecine, another compound similar to this compound, indicating potential applications in analytical chemistry (Xiaoxia Ye et al., 2018).
Drug Delivery and Therapeutic Applications : Research into hydroxyethyl starch-10-hydroxy camptothecin conjugates focused on improving the solubility and therapeutic efficacy of these compounds, which could be extrapolated to similar compounds like this compound. The conjugates showed increased concentration in tumor sites and enhanced antitumor effects in animal models (Guofei Li et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
10-Hydroxyscandine is an alkaloid derived from Melodinus tenuicaudatus The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound can be used for the research of hernia, dyspepsia, abdominal pain, and rheumatic heart . This suggests that the compound may interact with targets related to these conditions, leading to therapeutic effects.
Result of Action
Based on its known uses in research, it may have effects on cellular processes related to inflammation, digestion, and cardiovascular function
properties
IUPAC Name |
methyl (1S,10R,12S,19S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-19-7-4-9-23-10-8-20(16(19)23)14-11-13(24)5-6-15(14)22-17(25)21(20,12-19)18(26)27-2/h3-7,11,16,24H,1,8-10,12H2,2H3,(H,22,25)/t16-,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEFXJCPQAMQOD-VRXWPRPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@@]3(C=CCN4[C@@H]3[C@@]1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
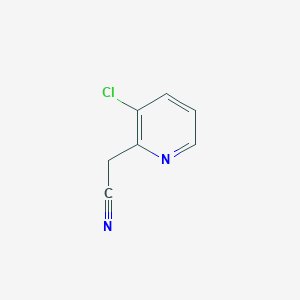
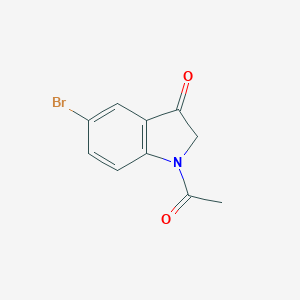
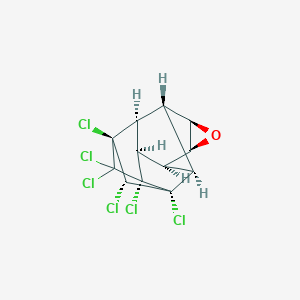
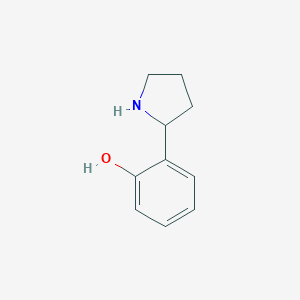

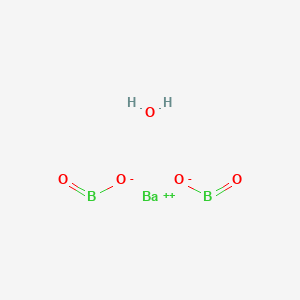
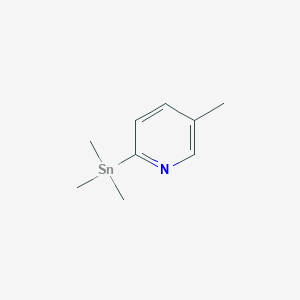
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)
